3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone

Description

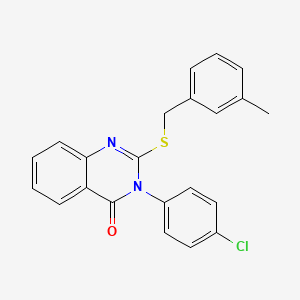

3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a 4-chlorophenyl group at position 3 and a 3-methylbenzylthio substituent at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, widely studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Properties

CAS No. |

476484-77-2 |

|---|---|

Molecular Formula |

C22H17ClN2OS |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C22H17ClN2OS/c1-15-5-4-6-16(13-15)14-27-22-24-20-8-3-2-7-19(20)21(26)25(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3 |

InChI Key |

XRMLQZBUBWLCMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Condensation Reactions

The most widely reported method involves sequential nucleophilic substitution and condensation reactions. Anthranilic acid derivatives serve as starting materials, reacting with isothiocyanates to form thioamide intermediates. Subsequent alkylation with 3-methylbenzyl halides introduces the thioether group.

Key Steps :

-

Formation of 2-mercaptoquinazolin-4(3H)-one : Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux with triethylamine, yielding 2-mercaptoquinazolin-4(3H)-one.

-

Alkylation with 3-methylbenzyl bromide : The thiol group undergoes nucleophilic substitution with 3-methylbenzyl bromide in acetone, catalyzed by potassium carbonate.

Reaction Conditions :

Limitations :

-

Requires toxic solvents (e.g., DMF).

-

Multi-step purification reduces atom economy.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining intermediates in a single pot. For example, anthranilamide reacts with 4-chlorobenzaldehyde and 3-methylbenzyl isothiocyanate in acetic acid, forming the quinazolinone core via cyclocondensation.

Advantages :

Mechanistic Insights :

-

Step 1 : Schiff base formation between anthranilamide and aldehyde.

-

Step 2 : Nucleophilic attack by isothiocyanate, followed by cyclization.

Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating solvents reduces waste. A mixture of anthranilic acid, 4-chlorophenyl isothiocyanate, and 3-methylbenzyl bromide is heated at 100°C with silica-supported catalysts, yielding the product in 72% yield.

Benefits :

Aqueous-Phase Reactions

Using water as a solvent, the reaction proceeds at 60°C with microwave assistance. Yields reach 68%, though reaction times extend to 16–24 hours.

Optimization Parameters :

Advanced Catalytic Methods

Organocatalysis

Camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA) catalyzes the reaction between anthranilamide and ketoalkynes, enabling selective C–C bond cleavage to form the quinazolinone core.

Example Protocol :

Metal-Free Approaches

DABCO (1,4-diazabicyclo[2.2.2]octane) promotes quinazolinone formation using dimethyl sulfoxide (DMSO) as a carbon source. This method avoids transition metals, enhancing biocompatibility.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|

| Conventional alkylation | 65–85 | 8–12 h | High (toxic solvents) |

| Multi-component reaction | 70–90 | 4–6 h | Moderate |

| Solvent-free | 72 | 6 h | Low |

| Aqueous-phase | 68 | 16–24 h | Very low |

| Organocatalysis | 89 | 3 h | Moderate |

Key Trends :

-

Green methods prioritize atom economy but often require longer reaction times.

Mechanistic Studies

Reaction Pathways

-

Thioamide Formation : Anthranilic acid reacts with isothiocyanate via nucleophilic addition, forming a thiourea intermediate.

-

Cyclization : Intramolecular dehydration generates the quinazolinone core.

-

Alkylation : The thiol group attacks 3-methylbenzyl bromide, forming the thioether bond.

Spectroscopic Validation :

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core or the substituents, leading to different reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Antitumor Activity

Quinazolinones with variations in substituents at positions 2 and 3 exhibit distinct antitumor profiles:

- Compound 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide): Exhibits a mean GI50 of 17.90 µM against human tumor cell lines, comparable to 5-fluorouracil (GI50: 18.60 µM) .

- Compound 19 (N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide): Shows superior potency (GI50: 6.33 µM), outperforming erlotinib (GI50: 7.29 µM) .

The target compound shares the 4-chlorophenyl group with Compound 7 but replaces the trimethoxybenzylthio-acetamide with a simpler 3-methylbenzylthio group. Structure-activity relationship (SAR) studies indicate that bulky substituents (e.g., trimethoxybenzyl) enhance antitumor activity, while smaller groups like 3-methylbenzyl may reduce potency but improve bioavailability .

Table 1: Antitumor Activity of Selected Quinazolinones

*Data specific to the target compound is unavailable in provided evidence; inferences based on structural analogs.

Enzyme Inhibition and Substituent Effects

Quinazolinones with sulfur-containing substituents at position 2 demonstrate significant enzyme inhibitory activity:

Key Research Findings and Implications

Substituent Optimization : Bulky, electron-rich groups at position 2 (e.g., trimethoxybenzyl) improve antitumor activity but may compromise pharmacokinetics. The target compound’s 3-methylbenzylthio group offers a balance between activity and drug-like properties .

Halogen Effects : The 4-chlorophenyl group enhances enzyme inhibition and receptor binding, a trend observed across multiple studies .

Synthetic Flexibility : Modifications at position 2 (thioether, oxadiazole, triazole) enable diverse biological applications, though thioethers remain understudied in antiviral contexts .

Biological Activity

3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a quinazolinone core with a chlorophenyl group and a thioether linkage. Its molecular formula is CHClNSO, with a molecular weight of approximately 305.83 g/mol. The presence of the chlorine atom and the thioether moiety significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study highlighted the structure-activity relationship (SAR) of quinazolinones, suggesting that the presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity by improving the compound's ability to interact with bacterial cell targets .

| Compound Name | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone | Significant | Escherichia coli |

| 2-(Chloromethyl)-3-(4-methyl-6-oxo-5-phenyldiazenyl)quinazoline-4(3H)-ones | High | Bacillus subtilis |

Anticancer Activity

The anticancer potential of quinazolinones has been documented in various studies. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

For instance, derivatives of quinazolinones have been reported to inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), suggesting that modifications in the substituents can significantly enhance their cytotoxic effects . The mechanism often involves the inhibition of specific kinases or regulatory proteins involved in tumor progression.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling .

The mechanisms through which this compound exerts its biological activities are still under investigation. However, several potential pathways have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors or proteins that regulate cell growth and immune responses.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound could reduce inflammation and promote apoptosis in cancer cells.

Case Studies

Several case studies have investigated the biological activity of quinazolinones:

- Case Study 1 : A study evaluated the antimicrobial efficacy of various quinazolinones against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain modifications led to enhanced potency against resistant strains .

- Case Study 2 : Another research effort focused on the anticancer properties of quinazolinones, revealing that compounds with specific substituents exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone, and how can purity be validated?

The compound is typically synthesized via multi-step reactions. One common method involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone . Purity is validated using analytical techniques such as:

Q. How do structural modifications at the 2- and 3-positions of the quinazolinone core influence antitumor activity?

Substituents at the 2-position (e.g., thioether groups) and 3-position (e.g., chlorophenyl) critically modulate bioactivity. For example:

Q. What in vitro assays are used to evaluate the antitumor potential of this compound?

The Growth Inhibitory (GI₅₀) assay is standard. For example, analogs of this compound exhibited GI₅₀ values ranging from 6.33–17.90 µM against cancer cell lines, comparable to 5-fluorouracil (18.60 µM) . Additional assays include:

- MTT assay for cell viability (e.g., compound 6a in showed EC₅₀ = 45.96 µg/mL against HeLa cells).

- COX-1/COX-2 inhibition assays to assess anti-inflammatory activity (e.g., compound 3e in showed COX-2 selectivity) .

Advanced Research Questions

Q. How does this compound act as a dual EGFR/VEGFR-2 kinase inhibitor, and what molecular docking strategies validate this mechanism?

The thioether and chlorophenyl groups enable competitive binding to kinase ATP pockets. Molecular docking (e.g., using AutoDock Vina) reveals:

Q. What experimental approaches resolve contradictions in structure-activity relationships (SAR) for quinazolinone derivatives?

SAR contradictions arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., Cl) at C3 enhance antitumor activity but reduce anti-inflammatory effects.

- Methoxy groups at C6/C8 improve COX-2 inhibition but lower antimicrobial activity . Comparative molecular field analysis (CoMFA) and dose-response profiling across multiple cell lines can reconcile these discrepancies .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Eco-friendly methods include:

- Solvent-free reactions using microwave irradiation to reduce DMF usage.

- Catalytic hydrogenation with Pd/C instead of hazardous reductants . reports a 78% yield for a similar derivative using triethyl orthobenzoate under reflux, minimizing waste .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.